Methyl 2-acetamidopropanoate

CAS No.: 26629-33-4; 3619-02-1

Cat. No.: VC5610374

Molecular Formula: C6H11NO3

Molecular Weight: 145.158

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26629-33-4; 3619-02-1 |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.158 |

| IUPAC Name | methyl 2-acetamidopropanoate |

| Standard InChI | InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8) |

| Standard InChI Key | FQGVVDYNRHNTCK-UHFFFAOYSA-N |

| SMILES | CC(C(=O)OC)NC(=O)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

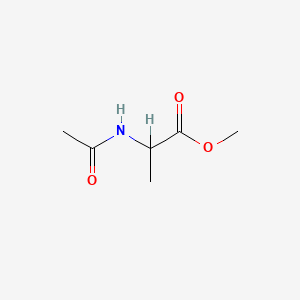

Methyl 2-acetamidopropanoate (IUPAC: methyl 2-acetamidopropanoate) consists of a propanoic acid backbone with an acetamido group (-NHCOCH₃) at the second carbon and a methyl ester (-COOCH₃) at the terminal carboxyl group. Its molecular formula is C₆H₁₁NO₃, with a theoretical molecular weight of 145.16 g/mol. Structural analogs, such as methyl 2-acetamidoacrylate (C₆H₉NO₃), feature an α,β-unsaturated double bond, altering reactivity .

Table 1: Comparative Structural Data

Stereochemical Considerations

Racemic mixtures (DL-forms) are common in synthetic N-acetyl amino acid esters, as seen in N-acetyl-DL-alanine methyl ester (PubChem CID 12025525) . Chirality influences biological activity, though specific data for methyl 2-acetamidopropanoate remains unexplored.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Methyl 2-acetamidopropanoate can be synthesized via acetylation of methyl 2-aminopropanoate using acetic anhydride or acetyl chloride under mild acidic conditions. A analogous route is described for methyl 2-acetamidoacrylate, where N-acetylalanine methyl ester undergoes dehydration with phosphorous oxychloride .

Key Reaction:

Physicochemical Properties

Thermal Stability

Data for methyl 2-acetamidoacrylate indicates a melting point of 72–74°C and decomposition above 200°C . The saturated analog (methyl 2-acetamidopropanoate) likely exhibits higher thermal stability due to the absence of a reactive double bond.

Solubility and Reactivity

-

Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol .

-

Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding 2-acetamidopropanoic acid.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The acetamido group’s electron-withdrawing effect activates the α-carbon for nucleophilic attack. For example, methyl 2-acetamidoacrylate undergoes Michael additions with thiols or amines .

Oxidation and Reduction

-

Oxidation: Chromium-based oxidants may convert the ester to a ketone or carboxylic acid derivative.

-

Reduction: Catalytic hydrogenation saturates double bonds in unsaturated analogs.

Biological and Industrial Applications

Pharmaceutical Intermediates

N-Acetyl amino acid esters serve as precursors for peptidomimetics and prodrugs. For instance, methyl N-acetyl-DL-tryptophan (PubChem CID 582449) is used in peptide synthesis .

Material Science

Acrylate derivatives like methyl 2-acetamidoacrylate are monomers for biocompatible polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume